

Spectroscopic Analysis of Methyl Undecanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl undecanoate

Cat. No.: B167296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **methyl undecanoate**, a fatty acid methyl ester with applications in various research and industrial fields. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. The information is intended to aid in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **methyl undecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.67	Singlet	3H	-OCH ₃
2.30	Triplet	2H	-CH ₂ -C=O
1.62	Quintet	2H	-CH ₂ -CH ₂ -C=O
1.28	Multiplet	14H	-(CH ₂) ₇ -
0.88	Triplet	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
174.3	C=O
51.4	-OCH ₃
34.1	-CH ₂ -C=O
31.9	-(CH ₂) _n -
29.6	-(CH ₂) _n -
29.4	-(CH ₂) _n -
29.3	-(CH ₂) _n -
29.2	-(CH ₂) _n -
24.9	-CH ₂ -CH ₂ -C=O
22.7	-CH ₂ -CH ₃
14.1	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **methyl undecanoate** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2925	C-H (alkane)	Stretching
~2855	C-H (alkane)	Stretching
~1743	C=O (ester)	Stretching
~1465	C-H (alkane)	Bending (scissoring)
~1435	C-H (in -OCH ₃)	Bending (asymmetric)
~1360	C-H (alkane)	Bending (wagging)
~1170	C-O (ester)	Stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of **methyl undecanoate** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
200	~5	[M] ⁺ (Molecular Ion)
169	~15	[M - OCH ₃] ⁺
157	~5	[M - C ₃ H ₇] ⁺
143	~10	[M - C ₄ H ₇ O] ⁺ (McLafferty + 14)
129	~8	[M - C ₅ H ₉ O] ⁺
101	~12	[C ₆ H ₁₃ O] ⁺
87	~70	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
74	100	[CH ₃ OC(OH) ₂] ⁺ (Base Peak)
55	~30	[C ₄ H ₇] ⁺
43	~40	[C ₃ H ₇] ⁺
41	~45	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation: A small amount of **methyl undecanoate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

^1H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

^{13}C NMR Acquisition:

- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Key acquisition parameters include a spectral width of approximately 220 ppm, a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C , and a relaxation delay of 2-10 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: As **methyl undecanoate** is a liquid at room temperature, a neat sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

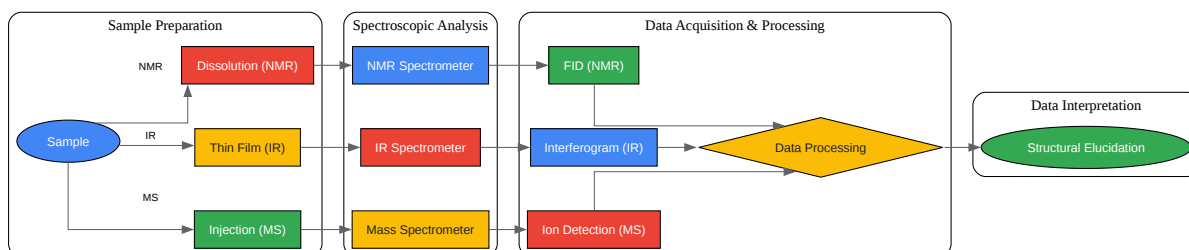
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Acquisition:

- A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities.
- The separated **methyl undecanoate** enters the ion source of the mass spectrometer.
- In the EI source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion, generating the mass spectrum.

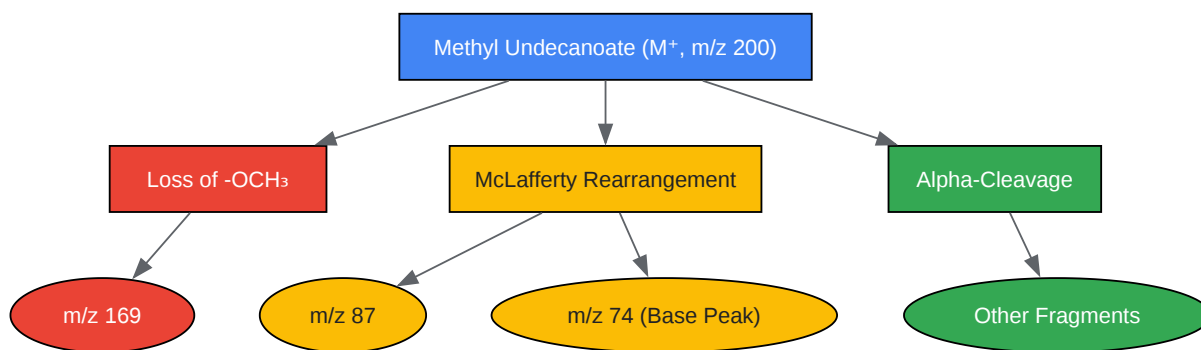
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways of **methyl undecanoate** in mass spectrometry.

- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl Undecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167296#spectroscopic-data-of-methyl-undecanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com